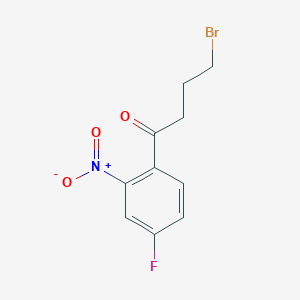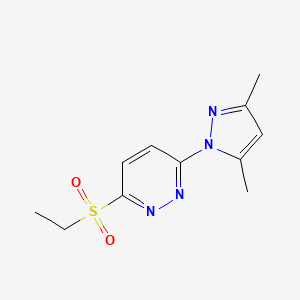![molecular formula C6H12Cl2N4O2 B14515227 N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide CAS No. 62580-82-9](/img/structure/B14515227.png)
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitroso groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide typically involves the reaction of 2-chloroethylamine with nitrous acid. The process can be summarized as follows:
Step 1: 2-chloroethylamine is reacted with nitrous acid to form 2-chloroethyl nitrosoamine.
Step 2: The resulting 2-chloroethyl nitrosoamine is further reacted with another molecule of 2-chloroethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide involves its interaction with molecular targets such as enzymes and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites, leading to modifications in the target molecules. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-N-nitroso-2-chloroethylamine
- N-(2-chloroethyl)-N-[2-(2-chloroethylamino)ethyl]nitrous amide
- N-(2-chloroethyl)-N-[2-(2-chloroethylamino)ethyl]amine
Uniqueness
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
62580-82-9 |
|---|---|
Fórmula molecular |
C6H12Cl2N4O2 |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H12Cl2N4O2/c7-1-3-11(9-13)5-6-12(10-14)4-2-8/h1-6H2 |
Clave InChI |
CCHKWHJMTYBTNH-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCCl)N=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
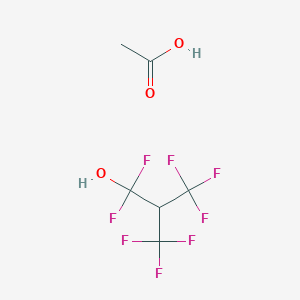

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
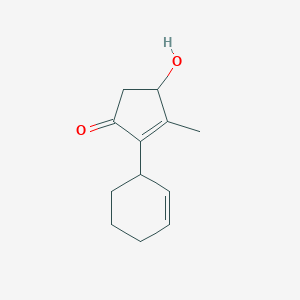

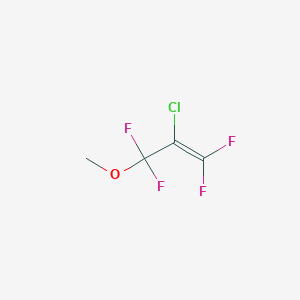
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
